molecular formula C19H12Br2O B161852 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol CAS No. 132717-37-4

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

Cat. No. B161852
CAS RN: 132717-37-4
M. Wt: 416.1 g/mol
InChI Key: VGZUBRZNTWOSTO-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is a chemical compound with the molecular formula C19H12Br2O . It is a member of the fluorene group of compounds . The compound has been used as an intermediate in the production of organic light-emitting diodes (OLEDs) and other organic semiconducting polymers .


Synthesis Analysis

The synthesis of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol involves the reaction of 2,7-dibromo-fluoren-9-one with 3-benzocyclobutene magnesium bromide .


Molecular Structure Analysis

The molecular structure of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is planar, with all atoms, except for those of the methyl groups, being exactly coplanar . There are weak π-π interactions with a centroid-centroid distance of 3.8409 Å between symmetry-related molecules, which stack along the c axis .


Chemical Reactions Analysis

While specific chemical reactions involving 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol are not detailed in the search results, it is known to be used as a precursor in the synthesis of organic semiconducting polymers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 416.1 g/mol . It has a density of 1.7±0.1 g/cm³, a boiling point of 526.4±50.0 °C at 760 mmHg, and a flash point of 272.1±30.1 °C . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a polar surface area of 20 Ų and a molar volume of 240.3±3.0 cm³ .

Scientific Research Applications

Dielectric Materials for Electronics

The compound can be used in the synthesis of new derivatives of 2-7-dibromofluorene and benzocyclobutene . These derivatives are perspective dielectric materials for electronics . They act as dielectric materials with high thermal stability and excellent dielectric properties .

Creation of Conjugated Polymers

The introduction of polar donor or acceptor fragments into the structure and the creation of conjugated polymers leads to the appearance of fluorescence properties, hole conductivity . These properties are useful for creating a number of electronic devices, including solar panels, polymer electroluminescent materials, displays, etc .

Production of Highly Stable Polymers

The introduction of a benzocyclobutene fragment into the fluorene structure results in crosslinked highly stable polymers with good insulating properties, mechanical strength, and thermal stability .

Synthesis of Label-free DNA Microarrays

It may be used in the synthesis of conjugated polymer, poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), used in label-free DNA microarrays .

Preparation of Blue Photoluminescent Unsymmetrically Substituted Polyfluorene

It was used in the preparation of blue photoluminescent unsymmetrically substituted polyfluorene .

Precursor to Organic Semiconducting Polymers

This material is a precursor to a number of organic semiconducting polymers for OPV as well as a variety of hole transport for OLED devices .

Future Directions

The compound’s use as an intermediate in the production of organic semiconducting polymers suggests potential applications in the field of organic electronics . Its role in the production of OLEDs indicates it may have future applications in display technology .

properties

IUPAC Name

2,7-dibromo-9-phenylfluoren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br2O/c20-13-6-8-15-16-9-7-14(21)11-18(16)19(22,17(15)10-13)12-4-2-1-3-5-12/h1-11,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZUBRZNTWOSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622566
Record name 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

CAS RN

132717-37-4
Record name 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

from phenylmagnesium chloride and 2,7-dibromo-9-fluorenone;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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